2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol
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Overview
Description
2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Oxidation: The benzaldehyde is oxidized using oxydol.
Nitration: The oxidized product undergoes nitration with nitric acid.
Reduction: The nitro compound is reduced using iron powder and hydrochloric acid.
Cyanation: The resulting amine reacts with sodium cyanate.
Chlorination: The product is chlorinated using phosphorus oxychloride.
Ammoniation: Finally, the compound undergoes ammoniation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic route to enhance yield and reduce costs. This includes using commercially available starting materials and minimizing the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions
Major Products
The major products formed from these reactions include various quinazoline derivatives, which are often used as intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-dimethoxyquinazolin-4-amine: A closely related compound with similar biological activities.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Another similar compound used in pharmaceutical synthesis
Uniqueness
2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
728036-41-7 |
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Molecular Formula |
C12H14ClN3O3 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H14ClN3O3/c1-18-9-5-7-8(6-10(9)19-2)15-12(13)16-11(7)14-3-4-17/h5-6,17H,3-4H2,1-2H3,(H,14,15,16) |
InChI Key |
JLZAHJZEZKTSIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NCCO)OC |
solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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